2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine
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Overview
Description
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a nitro group attached to a phenoxy ring, making it a versatile molecule with significant chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric acid and sulfuric acid . The reaction is carried out at controlled temperatures to ensure high selectivity and yield. The intermediate product is then subjected to further reactions, such as Ullmann condensation, to introduce the ethan-1-amine group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow nitration processes to enhance efficiency and safety . This method allows for better control over reaction parameters and reduces the risk of hazardous by-products. The use of azeotropic distillation and catalytic processes further improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
Reduction: Formation of 2-{5-[2-Amino-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine.
Substitution: Formation of various substituted phenoxy derivatives.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants . This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell damage in plants. This mechanism makes it an effective herbicide against broadleaf weeds and grasses.
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
Fluoroglycofen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid ester with ethyl glycolate.
Uniqueness
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine is unique due to the presence of the ethan-1-amine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications in various fields.
Properties
CAS No. |
61133-44-6 |
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Molecular Formula |
C15H12ClF3N2O4 |
Molecular Weight |
376.71 g/mol |
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]ethanamine |
InChI |
InChI=1S/C15H12ClF3N2O4/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(21(22)23)14(8-10)24-6-5-20/h1-4,7-8H,5-6,20H2 |
InChI Key |
XZNXMCOFYQUXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCN |
Origin of Product |
United States |
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